2-(4-acetylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine trione class, characterized by a bicyclic core structure with three sulfonyl oxygens (1,1,3-trione) and substituents at positions 2 and 2.
Properties
IUPAC Name |
2-(4-acetylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4S/c1-15(26)17-8-12-19(13-9-17)25-22(27)24(14-16-6-10-18(23)11-7-16)20-4-2-3-5-21(20)30(25,28)29/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYCTAQLRAPLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-acetylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a benzothiadiazine core substituted with an acetylphenyl group and a fluorophenyl methyl group. Its unique structure contributes to its biological activity.
1. Antioxidant Activity
Recent studies indicate that compounds similar in structure to our target compound exhibit significant antioxidant properties. For instance, compounds with similar functional groups have shown effective free radical scavenging abilities. The antioxidant activity was measured using the DPPH assay, where certain derivatives displayed over 90% inhibition at specific concentrations .
2. Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor is particularly noteworthy. A related study found that derivatives of benzothiadiazines demonstrated IC50 values in the low micromolar range against AChE. For example, compounds 3i and 3j showed IC50 values of 0.027 µM and 0.025 µM respectively . This suggests that our target compound may also exhibit similar inhibitory effects on AChE, which is crucial for treating Alzheimer's disease.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines revealed that certain benzothiadiazine derivatives were non-cytotoxic at concentrations up to 100 µM . This indicates a favorable safety profile for further development in therapeutic applications.
Case Study 1: Alzheimer's Disease
In a study focused on Alzheimer's disease models, several benzothiadiazine derivatives were tested for their ability to cross the blood-brain barrier (BBB) and inhibit AChE. The promising results indicated that these compounds could potentially serve as therapeutic agents against neurodegenerative conditions due to their dual action on AChE and oxidative stress .
Case Study 2: Antiproliferative Activity
Another investigation assessed the antiproliferative effects of related compounds on human breast cancer cell lines (T47D). The results demonstrated significant growth inhibition, suggesting that modifications in the benzothiadiazine structure could enhance anticancer activity .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By binding to the active site of enzymes like AChE, these compounds prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
- Antioxidant Mechanisms : The presence of phenolic groups in the structure allows for effective scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Data Summary
| Activity | IC50 Value | Cell Line/Model |
|---|---|---|
| AChE Inhibition | 0.025 - 0.027 µM | Human neuroblastoma cells |
| Antioxidant Activity | >90% inhibition | DPPH assay |
| Cytotoxicity | Non-cytotoxic | NIH/3T3 cells |
| Antiproliferative Activity | Significant inhibition | T47D breast cancer cells |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and inferred properties of similar benzothiadiazine triones:
Key Research Findings and Implications
Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group in donates electrons, which could alter redox properties or metabolic pathways (e.g., resistance to oxidative degradation).
Lipophilicity and Bioavailability :
- The 4-fluorophenylmethyl group in the target compound balances moderate lipophilicity with fluorine’s bioisosteric effects, possibly mimicking natural substrates in biological systems .
- The 2-chlorophenylmethyl and 3,4-dimethylphenyl groups in significantly increase hydrophobicity, suggesting enhanced blood-brain barrier penetration but reduced aqueous solubility.
Synthetic Feasibility: describes a general procedure for α-halogenated ketone reactions, which may relate to the synthesis of the acetylphenyl group in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
